

Technical Guide: NMR and Mass Spectrometry Analysis of Dimethyl terephthalate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Dimethyl terephthalate-d4** (DMT-d4). Due to the limited availability of experimental spectra for the deuterated species, this guide presents data for the well-characterized non-deuterated Dimethyl terephthalate (DMT) alongside predicted data for DMT-d4. This approach allows for a thorough understanding of the expected analytical behavior of DMT-d4, which is often used as an internal standard in quantitative analyses.[1]

Data Presentation

The following tables summarize the key quantitative data for both Dimethyl terephthalate and its deuterated analog.

¹H NMR Data

The ¹H NMR spectrum of **Dimethyl terephthalate-d4** is expected to be significantly simpler than that of its non-deuterated counterpart due to the substitution of the four aromatic protons with deuterium. The primary observable signal will be a singlet corresponding to the six equivalent methyl ester protons.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm



Compound	Functional Group	Chemical Shift (ppm) in CDCl ₃	Multiplicity	Integration
Dimethyl terephthalate	Aromatic (-C ₆ H ₄)	~8.10	Singlet	4H
Methyl Ester (- OCH ₃)	~3.95	Singlet	6H	
Dimethyl terephthalate-d4 (Predicted)	Aromatic (-C ₆ D ₄)	Not Applicable	-	-
Methyl Ester (- OCH₃)	~3.95	Singlet	6H	

Chemical shifts can vary slightly depending on the solvent and concentration.[2]

¹³C NMR Data

In the ¹³C NMR spectrum of **Dimethyl terephthalate-d4**, the signals for the methyl and carbonyl carbons are expected to be similar to the non-deuterated compound. However, the signals for the aromatic carbons will be affected by the deuterium substitution, resulting in splitting due to C-D coupling and a decrease in signal intensity.

Table 2: 13 C NMR Chemical Shifts (δ) in ppm



Compound	Carbon Atom	Chemical Shift (ppm) in CDCl₃
Dimethyl terephthalate	Carbonyl (C=O)	~166.2
Aromatic (quaternary)	~134.0	
Aromatic (CH)	~129.6	
Methyl (-OCH₃)	~52.4	_
Dimethyl terephthalate-d4 (Predicted)	Carbonyl (C=O)	~166.2
Aromatic (quaternary)	~134.0	
Aromatic (CD)	~129.6 (multiplet, reduced intensity)	
Methyl (-OCH₃)	~52.4	

Mass Spectrometry Data

The mass spectrum of **Dimethyl terephthalate-d4** will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. The fragmentation pattern will be similar, with the key fragments containing the deuterated aromatic ring also showing a corresponding mass shift.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data



Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z) and (Relative Intensity)
Dimethyl terephthalate	C10H10O4	194.18	194 [M] ⁺ (21%), 163 [M-OCH ₃] ⁺ (100%), 135 [M-COOCH ₃] ⁺ (25%), 103 (15%), 76 (14%)[3]
Dimethyl terephthalate-d4 (Predicted)	C10H6D4O4	198.21	198 [M] ⁺ , 167 [M- OCH ₃] ⁺ , 139 [M- COOCH ₃] ⁺ , 107, 80

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for **Dimethyl terephthalate-d4**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10 mg of Dimethyl terephthalate-d4 for ¹H NMR or 50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]
- Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

Pulse Program: Standard ¹H (zg30) or ¹³C (zgpg30) pulse programs.



Solvent: CDCl₃

• Temperature: 298 K

¹H NMR Parameters:

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Parameters:

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

- Prepare a stock solution of Dimethyl terephthalate-d4 at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
- Prepare a working solution by diluting the stock solution to a final concentration of 10 μ g/mL.

Instrument Parameters:

- Gas Chromatograph:
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.



Injector Temperature: 250 °C

Injection Volume: 1 μL (splitless mode)

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature of 100 °C, hold for 1 minute.

■ Ramp at 10 °C/min to 280 °C.

■ Hold at 280 °C for 5 minutes.

• Mass Spectrometer (Electron Ionization - EI):

Ion Source Temperature: 230 °C

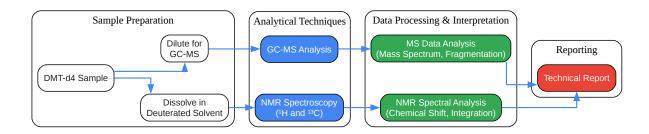
Transfer Line Temperature: 280 °C

Ionization Energy: 70 eV

Scan Range: m/z 40-400

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of **Dimethyl terephthalate-d4** using NMR and Mass Spectrometry.





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References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428) [hmdb.ca]
- 2. 对酞酸二甲酯 TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dimethyl terephthalate | C10H10O4 | CID 8441 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bipm.org [bipm.org]
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